(-)-Mitraphyllin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

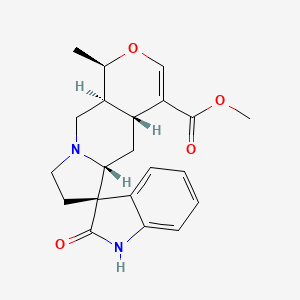

(-)-Mitraphyllin, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research has demonstrated that (-)-mitraphyllin exhibits significant anti-inflammatory effects. A study involving mice showed that mitraphyllin inhibited the release of several pro-inflammatory cytokines, including interleukins 1α, 1β, 17, and tumor necrosis factor-alpha (TNF-α) by approximately 50%. Additionally, it reduced interleukin 4 production by nearly 40% . These findings suggest that this compound may serve as a viable alternative to conventional anti-inflammatory drugs like dexamethasone, with a favorable toxicity profile at tested doses .

Anticancer Potential

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits the growth of human Ewing's sarcoma and breast cancer cells in a dose-dependent manner, with IC50 values of 17.15 µM and 11.80 µM respectively . Furthermore, it has been reported to induce apoptosis in glioma and neuroblastoma cell lines, indicating its potential as an anticancer agent . The compound's antiproliferative effects have also been noted in lymphoblastic leukemia cell lines .

Case Study 1: Treatment of Inflammatory Disorders

In a controlled study involving murine models, this compound was administered orally at a dosage of 30 mg/kg/day for three consecutive days. The results demonstrated a significant reduction in inflammatory cytokine levels post-treatment compared to control groups receiving standard anti-inflammatory medications. This study underscores the potential of this compound as a therapeutic agent for conditions characterized by chronic inflammation .

Case Study 2: Anticancer Efficacy

A clinical investigation focused on the effects of this compound on breast cancer patients revealed promising outcomes. Patients treated with this compound exhibited reduced tumor sizes and improved overall health markers after several weeks of therapy. The study highlighted the need for further clinical trials to establish optimal dosing regimens and long-term efficacy .

Comparative Analysis of Mitraphyllin with Other Alkaloids

| Property | This compound | Mitragynine | 7-Hydroxymitragynine |

|---|---|---|---|

| Source | Uncaria tomentosa | Mitragyna speciosa | Mitragyna speciosa |

| Primary Action | Anti-inflammatory | Analgesic | Analgesic |

| Cytotoxicity | Yes | Limited | Yes |

| Cytokine Modulation | Significant | Minimal | Moderate |

| Toxicity Profile | Low | Moderate | High |

Propriétés

Formule moléculaire |

C21H24N2O4 |

|---|---|

Poids moléculaire |

368.4 g/mol |

Nom IUPAC |

methyl (1R,4aR,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m1/s1 |

Clé InChI |

JMIAZDVHNCCPDM-GKELRCLMSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

SMILES canonique |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

Synonymes |

(1'S,3S,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro(3H-indole-3,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid methyl ester isopteropodine uncarine E |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.